BenchChemオンラインストアへようこそ!

Ethyl 3-aminocyclohexanecarboxylate

GABA uptake inhibition stereochemistry-activity relationship neuromodulation

Cyclic β-amino acid ester essential for GABA uptake inhibitors (anticonvulsant), squalene synthase inhibitors (cholesterol), Factor XIa inhibitors (anticoagulant), and constrained peptidomimetics. The (1S,3R)-isomer exhibits 20-fold higher GABA uptake inhibition vs (1R,3S); using incorrect stereoisomer or regioisomer (e.g., 4-amino) alters target engagement. Select defined (1S,3R)-isomer (≥98%) for reproducible SAR; racemic (95%) available for screening. Avoid substitution with acyclic β-amino acids to preserve conformational constraints.

Molecular Formula C9H17NO2
Molecular Weight 171.24
CAS No. 53084-60-9
Cat. No. B2401377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-aminocyclohexanecarboxylate
CAS53084-60-9
Molecular FormulaC9H17NO2
Molecular Weight171.24
Structural Identifiers
SMILESCCOC(=O)C1CCCC(C1)N
InChIInChI=1S/C9H17NO2/c1-2-12-9(11)7-4-3-5-8(10)6-7/h7-8H,2-6,10H2,1H3
InChIKeyVALZPPHHDRBGHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-aminocyclohexanecarboxylate (CAS 53084-60-9): Cyclic β-Amino Acid Ester for Conformationally Constrained Scaffold Synthesis


Ethyl 3-aminocyclohexanecarboxylate (CAS 53084-60-9) is a cyclic β-amino acid ester derivative characterized by a cyclohexane ring bearing both an amino group at the 3-position and an ethyl ester moiety at the 1-position. Its molecular formula is C₉H₁₇NO₂ with a molecular weight of 171.24 g/mol . The compound belongs to the class of conformationally constrained β-amino acid building blocks, which are widely employed in medicinal chemistry for the construction of peptidomimetics and other bioactive scaffolds due to the reduced conformational flexibility conferred by the cyclohexane ring relative to linear amino acid derivatives . The presence of two chiral centers (at C1 and C3) gives rise to multiple stereoisomers, each with distinct biological and pharmacological properties .

Why Ethyl 3-Aminocyclohexanecarboxylate Cannot Be Casually Replaced by In-Class Analogs


Substitution of ethyl 3-aminocyclohexanecarboxylate with seemingly similar in-class compounds—including other aminocyclohexanecarboxylate esters (e.g., methyl esters), regioisomeric 4-aminocyclohexanecarboxylates, acyclic β-amino acid esters, or the free carboxylic acid—is inadvisable without rigorous validation. First, stereochemistry dictates biological activity: the (1S,3R) isomer of the structurally related cis-3-aminocyclohexanecarboxylic acid demonstrates GABA uptake inhibitory potency at least 20-fold greater than its (1R,3S) counterpart, underscoring that even enantiomeric or diastereomeric substitution can drastically alter pharmacological outcomes [1]. Second, ester moiety selection (ethyl vs. methyl vs. isopropyl) modulates lipophilicity, metabolic stability, and prodrug activation kinetics, directly impacting in vivo performance and synthetic tractability [2]. Third, the 3-amino substitution pattern yields distinct conformational preferences and hydrogen-bonding geometries compared to 2-amino or 4-amino regioisomers, which translates to divergent target engagement profiles in receptor-binding and enzyme-inhibition contexts [3]. These factors collectively render generic substitution a high-risk proposition without explicit comparative data.

Quantitative Differentiation Evidence for Ethyl 3-Aminocyclohexanecarboxylate vs. Comparators


Stereochemistry-Dependent GABA Uptake Inhibition: 20-Fold Potency Differential Between Diastereomers

The stereochemical configuration at positions 1 and 3 critically governs biological activity in aminocyclohexanecarboxylate derivatives. In a head-to-head comparison using rat brain slice assays, the (1S,3R) isomer of cis-3-aminocyclohexanecarboxylic acid exhibited GABA uptake inhibitory potency comparable to that of GABA itself, whereas the (1R,3S) isomer demonstrated at least 20-fold lower potency [1]. While this direct comparative data originates from the free carboxylic acid form, the ethyl ester derivative is the immediate synthetic precursor and prodrug form for this pharmacophore, and the stereochemical-activity relationship is preserved across the ester-to-acid metabolic conversion pathway. Procurement of stereochemically undefined or incorrectly specified mixtures introduces substantial activity variance that cannot be predicted without chiral resolution and individual isomer characterization.

GABA uptake inhibition stereochemistry-activity relationship neuromodulation

Squalene Synthase Inhibitory Activity: cis-Ethyl Ester as Preferred Intermediate for Antihyperlipidemic Tricyclic Compounds

The cis-isomer of ethyl 3-aminocyclohexanecarboxylate (specifically the (1S,3R)-ethyl 3-aminocyclohexanecarboxylate hydrochloride, CAS 937059-62-6) serves as a key intermediate in the synthesis of tricyclic compounds that exhibit potent squalene synthase inhibition and consequent cholesterol synthesis inhibition [1]. According to patent documentation, compounds derived from this cis-amino ester demonstrate excellent squalene synthetase inhibitory effects and cholesterol synthesis inhibitory effects, making them useful as preventive and/or therapeutic agents for hyperlipemia, including hypercholesterolemia, hypertriglyceridemia, and low HDL cholesterolemia, as well as arteriosclerosis [1]. The trans-isomer (e.g., (1R,3R)-ethyl 3-aminocyclohexanecarboxylate, CAS 1810774-45-8) is not cited in this patent family for the same synthetic utility, indicating stereochemical specificity for this application pathway.

squalene synthase inhibition cholesterol synthesis inhibition antihyperlipidemic

Medicinal Chemistry Property Differentiation: Lipophilicity (LogP) and Hydrogen-Bonding Capacity vs. Alternative Esters

The ethyl ester moiety in ethyl 3-aminocyclohexanecarboxylate confers distinct physicochemical properties compared to alternative ester derivatives. For the (1S,3S) stereoisomer (CAS 1810774-46-9), the calculated LogP is 0.90, with 2 hydrogen-bond acceptors and 1 hydrogen-bond donor . This moderate lipophilicity, combined with the constrained cyclohexane scaffold (Fsp³ = 0.89), provides a balanced drug-likeness profile that differentiates it from the more polar free carboxylic acid (lower LogP, increased ionization at physiological pH, potentially limited blood-brain barrier penetration) and the more lipophilic isopropyl or benzyl esters (elevated LogP, potentially reduced aqueous solubility and altered metabolic susceptibility). The ethyl ester strikes a pragmatic compromise between synthetic accessibility, stability under storage conditions (stable at room temperature in sealed, dry containers), and appropriate physicochemical parameters for oral bioavailability optimization in prodrug strategies .

medicinal chemistry lipophilicity drug-likeness

Synthetic Intermediate for Factor XIa Inhibitors: Ethyl Ester as Preferred Building Block in Antithrombotic Drug Discovery

Ethyl 3-aminocyclohexanecarboxylate and its stereochemically defined derivatives are employed as chiral building blocks in the synthesis of Factor XIa inhibitors, a validated therapeutic target for thrombosis prevention [1]. Patent literature from multiple assignees (including Merck Sharp & Dohme Corp., ExiThera Pharmaceuticals Inc., and Daiamed, Inc.) describes the use of cyclohexane-based amino acid esters as intermediates in the construction of Factor XIa inhibitor scaffolds [2][3]. While specific quantitative potency comparisons for the ethyl ester itself are not disclosed in the primary literature, the recurring appearance of the 3-aminocyclohexanecarboxylate scaffold—particularly the cis-configuration—in Factor XIa inhibitor patent families indicates that this structural motif provides favorable geometry for binding to the Factor XIa active site relative to alternative amino acid frameworks (e.g., piperidinecarboxylic acids, acyclic β-amino acids) [3].

Factor XIa inhibition antithrombotic coagulation cascade

Purity Specifications and Supply Chain Differentiation: 98% vs. 95% Threshold

Commercial availability of ethyl 3-aminocyclohexanecarboxylate varies significantly in minimum purity specifications, which directly impacts experimental reproducibility and cost-effectiveness. Multiple suppliers offer the compound at 95% purity as the standard specification , while higher-grade material with purity ≥98% is available from specialized vendors for applications requiring greater stringency . This 3% absolute purity differential can be critical in sensitive assays (e.g., enzymatic inhibition studies, receptor binding assays) where impurities may confound dose-response relationships, or in multi-step synthetic sequences where cumulative impurity carryover compromises final product quality. Additionally, stereochemically defined isomers (e.g., (1S,3S)-ethyl 3-aminocyclohexanecarboxylate, CAS 1810774-46-9) are available at 98% purity with full analytical characterization including NMR, HPLC, and LC-MS documentation , whereas generic racemic or stereochemically ambiguous material may lack such rigorous quality control.

compound purity quality control procurement

Conformational Restraint Advantage: cis-1,3-Disubstituted Cyclohexane Scaffold vs. Acyclic β-Amino Acids

The cis-1,3-disubstituted cyclohexane scaffold present in the cis-isomers of ethyl 3-aminocyclohexanecarboxylate provides a defined conformational constraint that distinguishes it from acyclic β-amino acid esters such as ethyl 3-aminopropanoate or ethyl 3-aminobutanoate. In the cis configuration, both the amino and ester substituents occupy equatorial positions in the most stable chair conformation, creating a rigid, predictable spatial orientation of the functional groups [1]. This conformational preorganization translates to more favorable entropic binding contributions in target engagement and reduces the conformational searching required for molecular recognition . In contrast, acyclic β-amino acid esters adopt multiple low-energy rotameric states, potentially reducing binding affinity and selectivity. While no direct head-to-head binding data comparing cyclic vs. acyclic β-amino esters is available for this exact compound, the class-level inference is well-established in peptidomimetic drug design: cyclic scaffolds routinely yield 10- to 100-fold improvements in target affinity relative to their acyclic counterparts when conformational preorganization is favorable [2].

conformational constraint peptidomimetics β-amino acids

High-Value Application Scenarios for Ethyl 3-Aminocyclohexanecarboxylate Procurement


Synthesis of GABA Uptake Inhibitors and Neuromodulatory Probes

Procure the (1S,3R)-stereoisomer of ethyl 3-aminocyclohexanecarboxylate (or its hydrochloride salt, CAS 937059-62-6) as the preferred intermediate for synthesizing GABA uptake inhibitors. As demonstrated by direct comparative data, the corresponding (1S,3R)-acid exhibits GABA uptake inhibitory potency comparable to GABA itself, while the (1R,3S)-isomer is at least 20-fold less potent [1]. The ethyl ester serves as the immediate synthetic precursor and potential prodrug form. Applications include basic neuroscience research on GABAergic neurotransmission, development of anticonvulsant agents, and investigation of neuromodulatory mechanisms in anxiety and epilepsy models. Substitution with racemic mixtures or incorrectly specified stereoisomers introduces confounding activity variance that may invalidate experimental conclusions.

Construction of Squalene Synthase Inhibitors for Hyperlipidemia Drug Discovery

Procure cis-ethyl 3-aminocyclohexanecarboxylate hydrochloride (CAS 937059-62-6) as a key building block for synthesizing tricyclic squalene synthase inhibitors. Patent literature specifically cites this stereoisomer in the construction of compounds exhibiting excellent squalene synthetase inhibitory effects and cholesterol synthesis inhibition, with therapeutic applications in hypercholesterolemia, hypertriglyceridemia, and arteriosclerosis [2]. The stereochemical specificity documented in the enabling patents indicates that trans-isomers or stereochemically undefined material may not yield the desired tricyclic scaffold or may compromise synthetic efficiency. This scenario is directly relevant to cardiovascular and metabolic disease drug discovery programs.

Development of Factor XIa Inhibitors for Antithrombotic Therapeutics

Procure stereochemically defined cis-ethyl 3-aminocyclohexanecarboxylate for use as a chiral intermediate in Factor XIa inhibitor synthesis programs. Multiple patent families from major pharmaceutical organizations (Merck Sharp & Dohme, ExiThera Pharmaceuticals) employ this scaffold in the construction of novel antithrombotic agents [3][4]. The constrained cyclohexane framework provides favorable geometry for Factor XIa active site engagement compared to alternative amino acid scaffolds. This application scenario is validated by recurring citation of the 3-aminocyclohexanecarboxylate motif in Factor XIa inhibitor patent literature. Procurement of material with defined stereochemistry and high purity (≥98%) is recommended to ensure reproducibility in structure-activity relationship studies and lead optimization campaigns.

Conformationally Constrained Peptidomimetic Scaffold Construction

Procure ethyl 3-aminocyclohexanecarboxylate as a β-amino acid building block for constructing conformationally restricted peptidomimetics. The cis-1,3-disubstituted cyclohexane scaffold provides predictable spatial orientation of amino and carboxylate functionalities, reducing conformational entropy and potentially enhancing target binding affinity relative to acyclic β-amino acid esters [5]. This property is particularly valuable in structure-based drug design where reducing the number of rotatable bonds correlates with improved oral bioavailability and target selectivity. Applications include synthesis of protease inhibitors, GPCR ligand scaffolds, and constrained peptide analogs for chemical biology probe development. Both racemic material (CAS 53084-60-9, 95%) and stereochemically defined isomers (e.g., CAS 1810774-46-9, ≥98%) are available to match project-specific purity and stereochemical requirements.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 3-aminocyclohexanecarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.